Welcome to the BenchChem Online Store!
molecular formula C5H8O3 B8619189 beta-Hydroxyacrylic acid ethyl ester

beta-Hydroxyacrylic acid ethyl ester

Cat. No. B8619189
M. Wt: 116.11 g/mol
InChI Key: NINSPLAPBBAHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04319024

Procedure details

A complicated synthesis of β-ethoxyacrylonitrile (I) by a plurality of steps has been described, which entails the tranposition of the sodium salt of β-hydroxyacrylic acid ethyl ester with ethanol in the presence of HCl to form β,β-diethoxypropionic acid ethyl ester, the preparation of the amide by reaction with ammonia, and further dehydration with phosphorus pentoxide, β-ethoxyacrylonitrile (I) being formed as a by-product (S. M. McElvain and R. L. Clark, J. Amer. Chem. Soc., 69, (1947) 2657).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]C=CC#N)[CH3:2].[Na].[CH2:9]([O:11][C:12](=[O:16])[CH:13]=[CH:14][OH:15])[CH3:10].Cl.[CH2:18](O)[CH3:19]>>[CH2:9]([O:11][C:12](=[O:16])[CH2:13][CH:14]([O:3][CH2:1][CH3:2])[O:15][CH2:18][CH3:19])[CH3:10] |^1:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=CO)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(OCC)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.